6-(4-methoxyphenyl)-3-methyl-N-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
6-(4-methoxyphenyl)-3-methyl-N-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound that belongs to the class of oxazolo-pyridines. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The structure comprises a pyridine ring fused with an oxazole ring, and it is substituted with a methoxyphenyl group, a methyl group, and a phenylcarboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methoxyphenyl)-3-methyl-N-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves the annulation of a pyridine ring to an oxazole ring. One common method involves the reaction of 3-fluoropyridin-2-ylcarboximidoyl chloride with aniline, followed by intramolecular cyclization to yield the desired oxazolo-pyridine derivative . The reaction conditions often include the use of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
6-(4-methoxyphenyl)-3-methyl-N-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaH.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 6-(4-methoxyphenyl)-3-methyl-N-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in disease pathways. For example, it has been studied as an inhibitor of cytochrome P450 enzymes, which are crucial for the metabolism of various drugs and endogenous compounds .
Comparison with Similar Compounds
Similar Compounds
Isoxazolo[4,5-b]pyridine derivatives: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Thiazolo[4,5-b]pyridines: Another class of fused heterocycles with significant pharmacological potential.
Uniqueness
6-(4-methoxyphenyl)-3-methyl-N-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl group and the phenylcarboxamide moiety enhances its potential as a pharmacophore, making it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C21H17N3O3 |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-3-methyl-N-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H17N3O3/c1-13-19-17(20(25)22-15-6-4-3-5-7-15)12-18(23-21(19)27-24-13)14-8-10-16(26-2)11-9-14/h3-12H,1-2H3,(H,22,25) |
InChI Key |
LFWPKAVPPWBSNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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